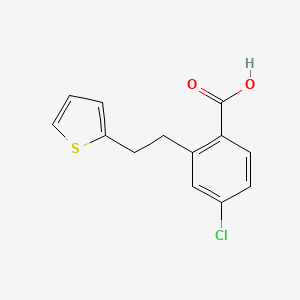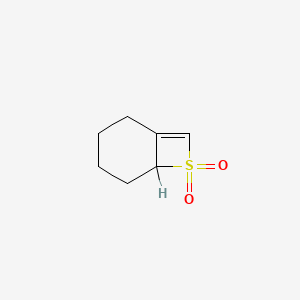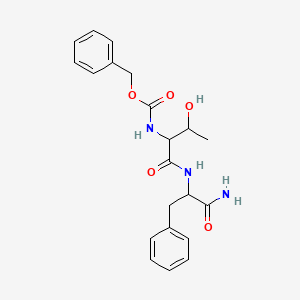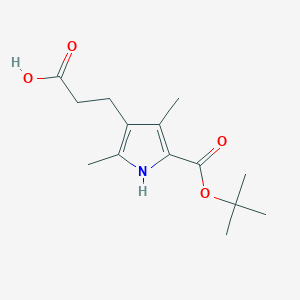
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Méthanonaphtalène-2-carbonitrile, 1,4-dihydro-5-méthoxy- est un composé organique de formule moléculaire C13H11NO et de masse moléculaire 197,2325 Ce composé est un dérivé du méthanonaphtalène, caractérisé par la présence d'un groupe méthoxy et d'un groupe carbonitrile
Méthodes De Préparation
La synthèse du 1,4-Méthanonaphtalène-2-carbonitrile, 1,4-dihydro-5-méthoxy- implique généralement les étapes suivantes :
Voies de synthèse : Le composé peut être synthétisé par photoisomérisation régiospezifische sensibilisée par triplet de 2-cyanobenzonorbornadiènes portant des substituants arylméthoxy.
Conditions de réaction : Le processus de photoisomérisation nécessite des conditions spécifiques, notamment la présence d'un sensibilisateur et une exposition contrôlée à la lumière pour obtenir l'isomérisation souhaitée.
Méthodes de production industrielle :
Analyse Des Réactions Chimiques
1,4-Méthanonaphtalène-2-carbonitrile, 1,4-dihydro-5-méthoxy- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants pour produire des dérivés réduits.
Substitution : Les groupes méthoxy et carbonitrile peuvent participer à des réactions de substitution, conduisant à la formation de divers produits substitués.
Réactifs et conditions courants : Les réactifs typiquement utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils comprennent généralement des dérivés oxydés, réduits ou substitués du composé d'origine.
Applications de la recherche scientifique
1,4-Méthanonaphtalène-2-carbonitrile, 1,4-dihydro-5-méthoxy- a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Médecine : Les applications médicales potentielles pourraient inclure le développement de nouveaux produits pharmaceutiques, bien que des recherches supplémentaires soient nécessaires pour explorer ce potentiel.
Mécanisme d'action
Le mécanisme d'action du 1,4-Méthanonaphtalène-2-carbonitrile, 1,4-dihydro-5-méthoxy- implique son interaction avec des cibles et des voies moléculaires, bien que les détails spécifiques ne soient pas bien documentés. Les effets du composé sont probablement médiés par sa réactivité chimique et sa capacité à participer à diverses réactions organiques.
Applications De Recherche Scientifique
1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Potential medicinal applications could include the development of new pharmaceuticals, although further research is needed to explore this potential.
Mécanisme D'action
The mechanism of action of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-5-methoxy- involves its interaction with molecular targets and pathways, although specific details are not well-documented. The compound’s effects are likely mediated through its chemical reactivity and ability to participate in various organic reactions.
Comparaison Avec Des Composés Similaires
1,4-Méthanonaphtalène-2-carbonitrile, 1,4-dihydro-5-méthoxy- peut être comparé à d'autres composés similaires, tels que :
1,4-Dihydro-1,4-méthanonaphtalène : Ce composé est dépourvu de groupes méthoxy et carbonitrile, ce qui le rend moins réactif dans certains types de réactions.
2-Cyanobenzonorbornadiène : Ce composé est un précurseur dans la synthèse du 1,4-Méthanonaphtalène-2-carbonitrile, 1,4-dihydro-5-méthoxy- et partage certaines similitudes structurales.
Naphtalènes substitués par un méthoxy : Ces composés ont des groupes méthoxy similaires, mais diffèrent par leur structure globale et leur réactivité.
Propriétés
Numéro CAS |
71906-50-8 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-9-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-15-12-4-2-3-10-11-6-8(13(10)12)5-9(11)7-14/h2-5,8,11H,6H2,1H3 |
Clé InChI |
MOCHAKQBQWCEQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C3CC2C(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)



![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)



![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)

